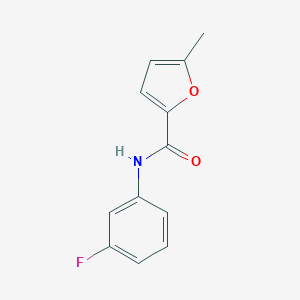![molecular formula C18H12BrClN2O2 B258807 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone](/img/structure/B258807.png)
1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the family of pyrazolone derivatives and is known for its anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of pro-inflammatory cytokines. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a key role in inflammation. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been found to downregulate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), further reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), both of which are involved in inflammation. This compound has also been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue destruction in inflammatory diseases. Additionally, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone is its high potency, which allows for the use of lower concentrations in experiments. This can reduce the potential for toxicity and side effects. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been found to have poor stability in acidic conditions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone. One area of interest is the development of this compound analogs with improved solubility and stability. Another area of interest is the investigation of the potential use of this compound in combination with other anti-inflammatory or anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone involves the reaction of 4-chlorophenylhydrazine with 4-bromobenzoyl chloride, followed by the addition of ethanone. The reaction is carried out in the presence of a base and a solvent, typically ethanol or acetonitrile. The resulting compound is then purified using column chromatography to obtain pure this compound.
科学研究应用
1-[4-(4-Bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
属性
分子式 |
C18H12BrClN2O2 |
|---|---|
分子量 |
403.7 g/mol |
IUPAC 名称 |
1-[4-(4-bromobenzoyl)-1-(4-chlorophenyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C18H12BrClN2O2/c1-11(23)17-16(18(24)12-2-4-13(19)5-3-12)10-22(21-17)15-8-6-14(20)7-9-15/h2-10H,1H3 |
InChI 键 |
YBPXQCZSOILEAU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C=C1C(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC(=O)C1=NN(C=C1C(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B258731.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B258733.png)
![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)

![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)


![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)